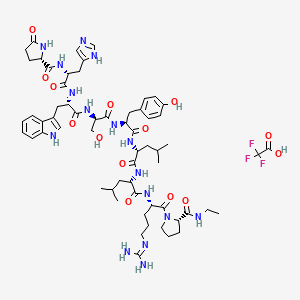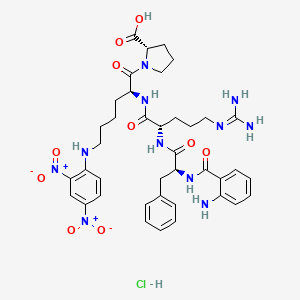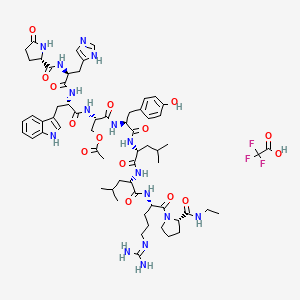
Boc-Gln-Ala-Arg-pNA Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Gln-Ala-Arg-pNA Hydrochloride (BGAAR-pNA) is an amino acid-based peptide that is widely used in scientific research. It is a peptide that has been used for a variety of applications, including protein structure analysis, peptide synthesis, and enzyme activity studies. BGAAR-pNA is a small peptide of five amino acids, with the sequence Boc-Gln-Ala-Arg-pNA, and is a member of the p-nitroanilide (pNA) family of peptides. It is an important tool for researchers as it can be used to study a variety of biological processes.
Wissenschaftliche Forschungsanwendungen
Boc-Gln-Ala-Arg-pNA Hydrochloride has a wide range of applications in scientific research. It has been used to study protein structure and function, as well as enzyme activity. It has also been used to study the effects of peptide-receptor interactions, and to investigate the effects of post-translational modifications on protein structure and activity. This compound is also used to study the effects of peptide-protein interactions on gene expression.
Wirkmechanismus
Boc-Gln-Ala-Arg-pNA Hydrochloride is a peptide that binds to specific receptors on the cell surface. When the peptide binds to its receptor, it induces a conformational change in the receptor. This conformational change results in the activation of a signal transduction pathway, which leads to a variety of cellular responses.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to modulate the expression of genes involved in cell growth and differentiation. In addition, this compound has been shown to modulate the activity of ion channels and receptors, which can lead to changes in cell signaling and responses.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Boc-Gln-Ala-Arg-pNA Hydrochloride in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and purify, making it suitable for use in a variety of laboratory applications. Another advantage is that it can be used to study a variety of biological processes, including protein structure and function, enzyme activity, and post-translational modifications. However, one limitation of this compound is that it is not very stable, and must be stored and handled carefully.
Zukünftige Richtungen
The use of Boc-Gln-Ala-Arg-pNA Hydrochloride in scientific research is an active area of research. There are a number of potential future directions for this research. One potential direction is the development of more stable peptides that can be used in a variety of laboratory experiments. Another potential direction is the development of new methods for studying protein structure and function. Additionally, new methods for studying post-translational modifications and the effects of peptide-receptor interactions could be developed. Finally, new methods for studying the effects of peptide-protein interactions on gene expression could be explored.
Synthesemethoden
Boc-Gln-Ala-Arg-pNA Hydrochloride is synthesized by a solid-phase peptide synthesis (SPPS) method. This method involves the sequential addition of protected amino acids to a resin support. The first step is to attach the Boc-protected amino acid to the resin, followed by the addition of the Gln-protected amino acid. This is followed by the addition of the Ala-protected amino acid, and then the Arg-protected amino acid. Finally, the pNA group is attached to complete the synthesis.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N9O8.ClH/c1-14(30-21(37)18(11-12-19(26)35)33-24(39)42-25(2,3)4)20(36)32-17(6-5-13-29-23(27)28)22(38)31-15-7-9-16(10-8-15)34(40)41;/h7-10,14,17-18H,5-6,11-13H2,1-4H3,(H2,26,35)(H,30,37)(H,31,38)(H,32,36)(H,33,39)(H4,27,28,29);1H/t14-,17-,18-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDSFDHDEVPEQB-NZZVAKLFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40ClN9O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














